molecular formula C24H21ClN2O4 B11163210 N-[4-chloro-2-(phenylcarbonyl)phenyl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide

N-[4-chloro-2-(phenylcarbonyl)phenyl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide

Cat. No.: B11163210
M. Wt: 436.9 g/mol
InChI Key: CUDQUWGCUKZEFU-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials might include 2-benzoyl-4-chlorophenylamine, furan-2-carboxylic acid, and piperidine-4-carboxylic acid. The synthesis could involve steps such as:

    Amidation: Reacting 2-benzoyl-4-chlorophenylamine with furan-2-carboxylic acid to form an amide bond.

    Cyclization: Introducing piperidine-4-carboxylic acid to form the piperidine ring structure.

    Purification: Using techniques like recrystallization or chromatography to purify the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and might include additional steps for scaling up the reactions, such as continuous flow synthesis or the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully hydrogenated compound.

Scientific Research Applications

    Chemistry: Studied for its unique structural properties and reactivity.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of receptor-mediated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide
  • N-(4-chlorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide
  • N-(2-benzoyl-4-chlorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxylate

Uniqueness

N-(2-benzoyl-4-chlorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide is unique due to the presence of both the benzoyl and chlorophenyl groups, which can impart distinct chemical and biological properties. These structural features might influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C24H21ClN2O4

Molecular Weight

436.9 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide

InChI

InChI=1S/C24H21ClN2O4/c25-18-8-9-20(19(15-18)22(28)16-5-2-1-3-6-16)26-23(29)17-10-12-27(13-11-17)24(30)21-7-4-14-31-21/h1-9,14-15,17H,10-13H2,(H,26,29)

InChI Key

CUDQUWGCUKZEFU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CO4

Origin of Product

United States

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